3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
Description
3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H8Cl4O2 It is a derivative of benzaldehyde, characterized by the presence of multiple chlorine atoms and a benzyl ether linkage
Properties
IUPAC Name |
3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O2/c15-10-2-1-9(11(16)5-10)7-20-14-12(17)3-8(6-19)4-13(14)18/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQWSHPPBHCAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3,5-Dichloro-4-hydroxybenzaldehyde+2,4-Dichlorobenzyl chlorideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
Oxidation: 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound’s multiple chlorine atoms and benzyl ether linkage allow it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: A precursor in the synthesis of 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.
2,4-Dichlorobenzyl chloride: Another precursor used in the synthesis.
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and the benzyl ether linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound notable for its complex chlorinated structure and potential biological activities. With a molecular formula of CHClO and a molecular weight of approximately 315.58 g/mol, this compound features multiple chlorine substituents and an aldehyde functional group, making it a significant intermediate in organic synthesis and a candidate for various biological studies.
Chemical Structure
The compound's structure includes:
- Chlorine Substituents : Located at the 3 and 5 positions of the benzene ring.
- Ether Linkage : Connecting to a dichlorobenzyl group at the para position.
This configuration enhances its reactivity and potential interactions with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that chlorinated compounds can exhibit significant antimicrobial properties. This compound may interact with bacterial cell membranes or enzymes, disrupting their function.
- Enzyme Inhibition : The compound's structure suggests potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism. Such interactions could lead to altered pharmacokinetics of co-administered drugs.
- Anticancer Potential : Some studies have indicated that similar chlorinated compounds possess cytotoxic effects against various cancer cell lines. The presence of electronegative chlorine atoms is often linked to increased antiproliferative activity.
Antimicrobial Studies
A study investigating the antimicrobial properties of chlorinated benzaldehyde derivatives found that compounds with similar structures exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell wall integrity or interference with metabolic pathways.
Cytotoxicity Assays
In vitro assays using human cancer cell lines revealed that compounds structurally related to this compound demonstrated significant cytotoxicity. For instance:
- IC values were recorded under 10 µM for several derivatives against A431 (epidermoid carcinoma) and HT29 (colon carcinoma) cell lines.
- Structure-activity relationship (SAR) studies indicated that the presence of multiple chlorine substituents enhances cytotoxicity.
Case Study 1: Antibacterial Activity
A comparative study assessed the antibacterial efficacy of various chlorinated benzaldehydes against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Standard Antibiotic | 10 | Staphylococcus aureus |
Case Study 2: Cytotoxicity in Cancer Cells
In a study evaluating the cytotoxic effects on various cancer cell lines, the compound showed promising results:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| A431 | <10 | Induction of apoptosis |
| HT29 | <15 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
